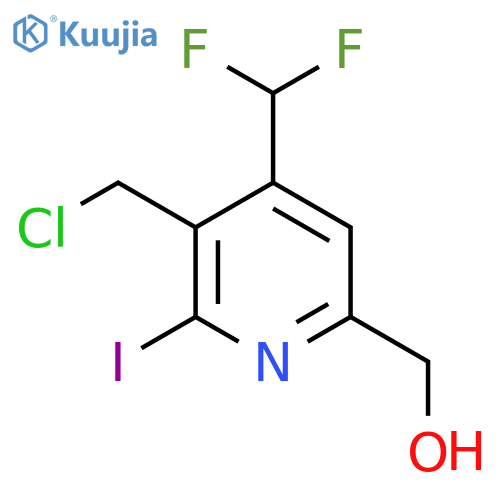

Cas no 1805196-16-0 (3-(Chloromethyl)-4-(difluoromethyl)-2-iodopyridine-6-methanol)

3-(Chloromethyl)-4-(difluoromethyl)-2-iodopyridine-6-methanol 化学的及び物理的性質

名前と識別子

-

- 3-(Chloromethyl)-4-(difluoromethyl)-2-iodopyridine-6-methanol

-

- インチ: 1S/C8H7ClF2INO/c9-2-6-5(7(10)11)1-4(3-14)13-8(6)12/h1,7,14H,2-3H2

- InChIKey: FRYQHKYJPINIHS-UHFFFAOYSA-N

- ほほえんだ: IC1=C(CCl)C(C(F)F)=CC(CO)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 187

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 33.1

3-(Chloromethyl)-4-(difluoromethyl)-2-iodopyridine-6-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029021757-250mg |

3-(Chloromethyl)-4-(difluoromethyl)-2-iodopyridine-6-methanol |

1805196-16-0 | 95% | 250mg |

$999.60 | 2022-04-01 | |

| Alichem | A029021757-500mg |

3-(Chloromethyl)-4-(difluoromethyl)-2-iodopyridine-6-methanol |

1805196-16-0 | 95% | 500mg |

$1,600.75 | 2022-04-01 | |

| Alichem | A029021757-1g |

3-(Chloromethyl)-4-(difluoromethyl)-2-iodopyridine-6-methanol |

1805196-16-0 | 95% | 1g |

$2,779.20 | 2022-04-01 |

3-(Chloromethyl)-4-(difluoromethyl)-2-iodopyridine-6-methanol 関連文献

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

3-(Chloromethyl)-4-(difluoromethyl)-2-iodopyridine-6-methanolに関する追加情報

Professional Introduction to 3-(Chloromethyl)-4-(difluoromethyl)-2-iodopyridine-6-methanol (CAS No. 1805196-16-0)

3-(Chloromethyl)-4-(

The significance of this compound lies in its potential applications across multiple domains of chemical biology. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups. This reactivity is particularly valuable in the construction of complex molecular frameworks, which are often required in the design of novel therapeutic agents. Additionally, the difluoromethyl moiety is known to enhance metabolic stability and binding affinity, making it a desirable feature in drug candidates targeting various diseases.

The iodopyridine-6-methanol component of the molecule contributes to its versatility as a synthetic building block. Iodopyridines are widely recognized for their role in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental to constructing biaryl structures found in many pharmacologically active compounds. The methanol group at the 6-position further extends the compound's utility by providing an additional handle for chemical modification.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. Among these derivatives, 3-(chloromethyl)-4-(difluoromethyl)-2-iodopyridine-6-methanol has emerged as a promising scaffold for the discovery of new drugs. Its unique combination of reactive sites and structural features makes it an attractive starting point for generating molecules with enhanced pharmacological properties.

The compound's potential is further underscored by its incorporation into several cutting-edge research projects aimed at addressing unmet medical needs. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The chloromethyl group allows for the introduction of pharmacophores that can selectively target specific kinases, while the difluoromethyl group improves the molecule's binding affinity and resistance to metabolic degradation.

The role of difluoromethyl groups in medicinal chemistry cannot be overstated. These groups have been shown to enhance both the potency and selectivity of drug candidates. By replacing hydrogen atoms with difluoromethyl groups, researchers can significantly improve the pharmacokinetic profiles of their compounds. This modification is particularly relevant in the context of 3-(chloromethyl)-4-(difluoromethyl)-2-iodopyridine-6-methanol, as it suggests that derivatives derived from this compound may exhibit improved bioavailability and duration of action.

In addition to its applications in kinase inhibition, this compound has shown promise in other therapeutic areas. For example, researchers have explored its use in developing antiviral agents. The pyridine core is a common feature in many antiviral drugs due to its ability to interact with viral enzymes and receptors. The presence of multiple substituents on this core allows for fine-tuning of biological activity, making 3-(chloromethyl)-4-(difluoromethyl)-2-iodopyridine-6-methanol a versatile tool for antiviral drug design.

The synthetic methodologies employed in handling 3-(chloromethyl)-4-(difluoromethyl)-2-iodopyridine-6-methanol) also warrant discussion. Given its reactive nature, careful consideration must be given to reaction conditions to ensure optimal yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions are frequently utilized to introduce or modify functional groups on the pyridine core. These reactions require precise control over temperature, solvent choice, and catalyst loading to achieve high selectivity and efficiency.

The compound's role as an intermediate also highlights its importance in industrial-scale synthesis. As demand for high-quality pharmaceutical intermediates grows, efficient synthetic routes become increasingly critical. Process optimization efforts focus on minimizing side reactions and maximizing throughput while maintaining stringent quality control measures. This ensures that manufacturers can produce sufficient quantities of 3-(

1805196-16-0 (3-(Chloromethyl)-4-(difluoromethyl)-2-iodopyridine-6-methanol) 関連製品

- 2636732-25-5(2-Acetamido-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid)

- 1361574-94-8(2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl)

- 36796-90-4(3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid)

- 1214341-93-1(2-Fluorobiphenyl-6-acetonitrile)

- 1266522-92-2(methyl 3-oxopiperidine-4-carboxylatehydrochloride)

- 1352931-26-0((2S)-2-[(4R)-2,2-dimethyltetrahydropyran-4-yl]-2-(methoxycarbonylamino)acetic acid)

- 1214372-74-3(2,5-Di(pyridin-4-yl)nicotinonitrile)

- 2227683-77-2(2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid)

- 2097888-53-2(N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide)

- 2297116-13-1(Cyclohexanemethanamine, 4-[(2-fluoroethyl)amino]-)